JTV-803 free base
CAS No.: 247131-06-2
Cat. No.: VC17080010
Molecular Formula: C22H27N5O3
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 247131-06-2 |
|---|---|
| Molecular Formula | C22H27N5O3 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | 4-[(2-carbamimidoyl-3,4-dihydro-1H-isoquinolin-7-yl)oxymethyl]-1-pyridin-4-ylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C22H27N5O3/c23-21(24)27-10-5-16-1-2-19(13-17(16)14-27)30-15-22(20(28)29)6-11-26(12-7-22)18-3-8-25-9-4-18/h1-4,8-9,13H,5-7,10-12,14-15H2,(H3,23,24)(H,28,29) |
| Standard InChI Key | MISBTXJXWSXZBF-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=C1C=CC(=C2)OCC3(CCN(CC3)C4=CC=NC=C4)C(=O)O)C(=N)N |
Introduction
Mechanism of Action: Selective Factor Xa Inhibition
JTV-803 free base exerts its anticoagulant effects through direct, competitive inhibition of human factor Xa—a serine protease central to the coagulation cascade. Biochemical assays demonstrate a value of 0.019 µM for the methanesulfonate salt, suggesting comparable potency for the free base given structural similarities . The compound’s selectivity profile is notable: it exhibits 100-fold greater affinity for factor Xa over thrombin, plasmin, and trypsin, minimizing off-target effects . Molecular dynamics simulations propose that the amidine group forms a salt bridge with Asp189 in the factor Xa active site, while the pyridinyl moiety engages in π-π interactions with Tyr228 .
Table 1: Selectivity Profile of JTV-803 Derivatives
| Enzyme | IC₅₀ (µM) | Selectivity Ratio (vs. Factor Xa) |
|---|---|---|
| Factor Xa | 0.081 | 1.0 |
| Thrombin | 8.2 | 101.2 |
| Plasmin | 12.4 | 153.1 |
| Trypsin | 9.7 | 119.8 |
Pharmacological Effects and Preclinical Data
In vitro studies using human plasma demonstrate that JTV-803 derivatives prolong activated partial thromboplastin time (aPTT) and prothrombin time (PT) in a dose-dependent manner. At 1.0 µM, the methanesulfonate salt increases aPTT by 2.5-fold and PT by 1.8-fold . Ex vivo experiments in cynomolgus monkeys reveal that oral administration achieves >20% inhibition of factor Xa within 2 hours, with sustained effects lasting up to 8 hours post-dose . These findings, though derived from salt formulations, imply that the free base maintains bioactivity sufficient for therapeutic intervention.
Table 2: Pharmacodynamic Parameters in Cynomolgus Monkeys
| Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (µM) | Inhibition at 2h (%) |
|---|---|---|---|
| 3 | 1.5 | 0.45 | 22.4 |
| 10 | 1.8 | 1.21 | 48.7 |
| 30 | 2.1 | 3.89 | 76.2 |
Research Gaps and Future Directions
Despite promising preclinical data, critical questions persist regarding JTV-803 free base. First, its pharmacokinetics—including absorption, distribution, and elimination—remain uncharacterized. Second, the impact of plasma protein binding on anticoagulant efficacy requires elucidation. Third, comparative studies between free base and salt forms are absent, hindering formulation development. Addressing these gaps through targeted in vivo studies and crystallographic analyses will be essential for advancing this compound toward clinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume